(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of both a benzyl group and an azaspiro moiety makes this compound interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of catalysts and reaction conditions, such as:
Cyclization Reaction: The formation of the spirocyclic core can be catalyzed by Lewis acids like AlCl₃ or BF₃.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC or KMnO₄.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like NaBH₄.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: HNO₃ (Nitric acid) for nitration, Br₂ (Bromine) for bromination
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in biological systems, potentially modulating their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Pyrazole Derivatives: Known for their versatile applications in organic synthesis and medicinal chemistry.
Uniqueness
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H23NO |
---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(2-benzyl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C16H23NO/c18-12-15-6-7-16(10-15)8-9-17(13-16)11-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 |
InChI-Schlüssel |
FDXLXPPOUSQOOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.